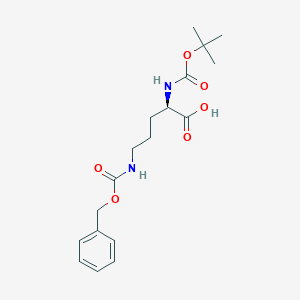

Boc-D-Orn(Z)-OH

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Research

Non-proteinogenic amino acids (NPAAs) are distinct from the 20 standard proteinogenic amino acids that are naturally encoded in the genome for protein synthesis wikipedia.org. Despite their exclusion from the canonical genetic code, NPAAs are found in a wide array of organisms, including bacteria, fungi, plants, and marine life, where they fulfill diverse physiological and ecological roles wikipedia.orgnih.gov. These compounds can act as signaling molecules, metabolic intermediates, or defense compounds cultivatorphytolab.com. In chemical research and drug discovery, NPAAs are of significant interest due to their ability to confer unique properties upon peptides and peptidomimetics nih.govnih.gov. Incorporating NPAAs can enhance proteolytic stability, structural integrity, and bioavailability, making them critical for developing more effective peptide-based therapeutics nih.gov. D-ornithine, specifically, is an unnatural amino acid that has found utility in peptide synthesis, where its incorporation can lead to polypeptides with distinct biological characteristics, such as increased resistance to enzymatic degradation google.com.

Role of Boc-D-Orn(Z)-OH as a Protected Amino Acid Derivative in Synthetic Chemistry

This compound is a chemically synthesized derivative of D-ornithine, featuring specific protecting groups that enable its controlled use in complex organic syntheses epa.govchemimpex.comchemsrc.comchemimpex.comchempep.comglpbio.comscientificlabs.combiosynsis.com. The designation "this compound" indicates:

Boc (tert-Butoxycarbonyl): This group protects the α-amino group of the amino acid wikipedia.orgmasterorganicchemistry.comchemistrysteps.comnih.govug.edu.plsigmaaldrich.commdpi.compeptide.com. The Boc group is acid-labile, meaning it can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) wikipedia.orgmasterorganicchemistry.comchemistrysteps.com. It is generally stable to basic conditions and catalytic hydrogenation masterorganicchemistry.com.

D-Orn: This signifies D-ornithine, the enantiomer of the naturally occurring L-ornithine google.com. Ornithine is a diamino acid, possessing both an α-amino group and a δ-amino group on its side chain.

(Z) (Benzyloxycarbonyl): This group protects the ε-amino group (the side chain amine) of ornithine ug.edu.plresearchgate.netbachem.comwikipedia.orgtotal-synthesis.comspectrumchemical.com. The Z group is typically removed by catalytic hydrogenation or strong acids masterorganicchemistry.combachem.comtotal-synthesis.com.

-OH: Indicates that the carboxylic acid group is free and available for coupling reactions.

The strategic placement of the Boc and Z protecting groups on this compound is crucial for its utility. These groups are often chosen for their differential lability, allowing for orthogonal deprotection strategies masterorganicchemistry.com. For instance, the Boc group on the α-amino terminus can be selectively removed using mild acids, enabling peptide chain elongation from the N-terminus, while the Z group on the side chain remains intact wikipedia.orgmasterorganicchemistry.comchemistrysteps.compeptide.com. Subsequently, the Z group can be removed under different conditions (e.g., hydrogenolysis) to reveal the side chain amine for further modifications or to complete the peptide structure masterorganicchemistry.comtotal-synthesis.com. This selective protection and deprotection capability makes this compound a versatile building block in multi-step syntheses.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₂O₆ | epa.govchemsrc.comchemimpex.comglpbio.comscientificlabs.com |

| Molecular Weight | 366.41 g/mol | epa.govchemimpex.comchemsrc.comchemimpex.comchempep.comscientificlabs.com |

| CAS Number | 16937-92-1 | epa.govchemsrc.comchempep.comscientificlabs.combiosynsis.com |

| Purity | ≥98.0% (TLC) | scientificlabs.comsigmaaldrich.com |

| Appearance | White powder | chemimpex.com |

Evolution of its Application in Peptide and Peptidomimetic Syntheses

The development of protected amino acids like this compound is intrinsically linked to the evolution of peptide synthesis methodologies. The introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas in the 1930s revolutionized peptide chemistry, providing the first effective method for controlled peptide synthesis researchgate.netwikipedia.orgtotal-synthesis.com. Later, the tert-butoxycarbonyl (Boc) group became a cornerstone of solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield nih.govug.edu.plmdpi.com.

This compound serves as a specialized building block for incorporating the D-ornithine residue into peptide sequences google.comguidechem.com. Its dual protection strategy, with Boc on the α-amino group and Z on the ε-amino group, allows chemists to precisely control the order and nature of reactions during peptide assembly masterorganicchemistry.com. This is particularly valuable when synthesizing peptides that require modifications or the inclusion of non-natural amino acids to achieve desired biological activities or improved pharmacokinetic profiles nih.govchemimpex.comchemimpex.com.

The use of D-amino acids, such as D-ornithine, in place of their L-counterparts can impart significant advantages to peptides, including increased resistance to proteases nih.govgoogle.com. This enhanced stability is crucial for developing peptide-based drugs with longer half-lives and better therapeutic efficacy nih.gov. Furthermore, this compound is instrumental in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but often exhibit superior stability, bioavailability, and target selectivity nih.govnsf.govpnas.org. The ability to selectively deprotect and functionalize either the α-amino or ε-amino group of ornithine allows for the creation of diverse peptide architectures and peptidomimetic scaffolds, expanding the toolkit for medicinal chemistry and drug discovery masterorganicchemistry.comresearchgate.net.

Table 2: Key Protecting Groups in Peptide Synthesis and Their Characteristics

| Protecting Group | Introduced by / Reagent | Primary Function | Removal Conditions | Orthogonality (Relative) | Stability | Significance |

| Boc | Boc₂O wikipedia.orgmasterorganicchemistry.comchemistrysteps.com | α-amino protection | Acidolysis (TFA) wikipedia.orgmasterorganicchemistry.comchemistrysteps.com | Acid-labile; stable to hydrogenation/bases | Stable to bases, hydrogenation | Widely used in SPPS nih.govug.edu.plsigmaaldrich.commdpi.compeptide.com |

| Z / Cbz | Cbz-Cl wikipedia.orgtotal-synthesis.com | α-amino / ε-amino protection | Hydrogenolysis (H₂/Pd) masterorganicchemistry.combachem.comtotal-synthesis.com, Strong acids masterorganicchemistry.combachem.com | Stable to acids/bases; orthogonal to Boc/Fmoc | Stable to many conditions | Foundation of early peptide synthesis researchgate.netwikipedia.orgtotal-synthesis.com |

| Fmoc | Fmoc-Cl / Fmoc-OSu ug.edu.plresearchgate.net | α-amino protection | Base-lability (piperidine) ug.edu.plresearchgate.net | Base-labile; stable to acids | Stable to acids | Dominant in modern SPPS ug.edu.plmdpi.com |

Compound Name Table

this compound

D-ornithine

Ornithine

Boc (tert-Butoxycarbonyl)

Z (Benzyloxycarbonyl) / Cbz (Carbobenzoxy)

Fmoc (9-fluorenylmethoxycarbonyl)

TFA (Trifluoroacetic acid)

Hydrogenolysis

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Benzyl (B1604629) chloroformate (Cbz-Cl)

Peptide Synthesis

Peptidomimetics

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCZJUFHDLLOJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428493 | |

| Record name | Boc-D-Orn(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16937-92-1 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16937-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Orn(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc D Orn Z Oh and Its Derivatives

Protecting Group Strategies for Ornithine

Orthogonal Protection of Alpha-Amino (Boc) and Delta-Amino (Z) Groups

The protection of the two amino groups of D-ornithine in Boc-D-Orn(Z)-OH is a classic example of an orthogonal protection strategy. peptide.comtotal-synthesis.com This strategy is fundamental to modern peptide chemistry, allowing for the selective deprotection of one functional group in the presence of another by employing cleavage conditions that are mutually exclusive.

The two protecting groups are:

Boc (tert-butyloxycarbonyl): This group protects the α-amino function. It is an acid-labile group, typically removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. total-synthesis.comorganic-chemistry.orgresearchgate.net The Boc group is stable to basic conditions and catalytic hydrogenation. rsc.org

Z (benzyloxycarbonyl or Cbz): This group protects the δ-amino function of the ornithine side chain. In contrast to the Boc group, the Z group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by strong acids like HBr in acetic acid. peptide.comtotal-synthesis.com

The orthogonality of the Boc and Z groups is the cornerstone of this strategy. The α-amino group can be deprotected to allow for peptide bond formation without affecting the Z-protected side chain. Conversely, the side chain can be selectively deprotected at a later stage for further modification, such as cyclization or branching, while the peptide backbone remains intact. peptide.com This differential stability is crucial for the controlled, stepwise synthesis of complex peptides. rsc.org

| Protecting Group | Position on D-Ornithine | Typical Cleavage Condition | Stability |

| Boc | α-amino | Trifluoroacetic acid (TFA) | Stable to base and hydrogenolysis |

| Z | δ-amino | Catalytic Hydrogenation (H₂/Pd) | Stable to mild acid and base |

Compatibility with Other Protecting Group Schemes in Complex Peptide Architectures

In the synthesis of more complex peptides, which may include multiple functionalized amino acids, the protecting group strategy must be compatible with a broader range of protective groups. The Boc/Z protection scheme for ornithine demonstrates excellent compatibility with other common strategies, particularly the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Alloc (allyloxycarbonyl) based approaches. iris-biotech.deiris-biotech.de

Fmoc/tBu Compatibility: The Fmoc group, used for temporary α-amino protection, is base-labile (cleaved by piperidine), while t-butyl-based side-chain protecting groups are acid-labile (cleaved by TFA). peptide.comorganic-chemistry.org Since the Z group is stable to both piperidine (B6355638) and TFA, this compound can be incorporated into a peptide chain synthesized using Fmoc chemistry. The Boc group on the N-terminus would be removed with TFA, and the Z group would remain until a specific deprotection step via hydrogenation is desired. This allows for the synthesis of peptides with both acid-labile and hydrogenolysis-labile side-chain modifications. peptide.com

Alloc Compatibility: The Alloc group is another valuable orthogonal protecting group, which is removed by palladium-catalyzed reactions. total-synthesis.comiris-biotech.de The Boc, Z, and Fmoc groups are all stable to the conditions required for Alloc deprotection. This three-dimensional orthogonality (acid-labile, base-labile, and metal-catalyzed cleavage) provides chemists with a powerful toolkit for the synthesis of highly complex and branched peptides, where specific sites can be unmasked for modification in any desired order. iris-biotech.deiris-biotech.de For instance, a peptide could be constructed with an Fmoc-protected N-terminus, an Alloc-protected lysine (B10760008) side chain, and a Z-protected ornithine side chain, allowing for selective deprotection and derivatization at each site.

| Protecting Group Scheme | Compatibility with this compound | Rationale for Orthogonality |

| Fmoc/tBu | High | Z group is stable to piperidine (Fmoc removal) and TFA (tBu removal). Boc group is compatible as a terminal N-protecting group. peptide.comorganic-chemistry.org |

| Alloc | High | Z and Boc groups are stable to Pd(0)-catalyzed deprotection conditions for Alloc. total-synthesis.comiris-biotech.deiris-biotech.de |

Selective Deprotection Techniques for Differential Reactivity

The ability to selectively remove either the Boc or the Z group from a di-protected ornithine derivative is critical for its utility in peptide synthesis. The distinct chemical nature of these two groups allows for highly selective deprotection, enabling differential reactivity at the α- and δ-amino positions.

Selective Removal of the Boc Group: The Boc group is reliably removed using moderately strong anhydrous acids. The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (B109758) (DCM). researchgate.net The reaction is typically rapid, occurring at room temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine. total-synthesis.com These conditions leave the Z group on the ornithine side chain completely intact. rsc.org

Selective Removal of the Z Group: The Z group is most commonly removed by catalytic hydrogenation. peptide.com This involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts, and leaves the acid-labile Boc group and other acid-sensitive functionalities untouched. Alternative methods for Z-group cleavage include the use of strong acids such as HBr in acetic acid, though this method is less mild and may affect other acid-sensitive groups. peptide.com

This differential reactivity allows for a stepwise synthetic strategy. For example, after incorporating this compound into a peptide, the Boc group can be removed to allow for chain elongation from the N-terminus. At a later stage in the synthesis, the Z group on the ornithine side chain can be removed to allow for modification, such as the attachment of another peptide fragment or a reporter molecule.

Solution-Phase Synthetic Approaches

While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase synthesis remains highly relevant, particularly for the large-scale production of peptides and for the synthesis of complex, non-linear structures. researchgate.net this compound is a valuable building block in solution-phase strategies, especially in convergent synthetic designs.

Convergent Synthesis of this compound Containing Peptide Fragments

In this context, this compound can be incorporated into a peptide fragment. For example, a tripeptide fragment such as Ac-Phe-Orn(Boc)-Pro-OH has been synthesized in solution and used in a convergent approach to create a cyclic hexapeptide. researchgate.net The synthesis of analogues of the complex antitumor peptide Kahalalide F also provides examples of convergent strategies where protected ornithine is part of a key fragment. ub.edu

The general workflow for a convergent synthesis involving a this compound containing fragment would be:

Fragment Synthesis: A peptide fragment is synthesized in solution, with this compound incorporated at a specific position. The N-terminus of this fragment would typically be protected (e.g., with an acetyl group or another Boc group), and the C-terminus would be activated for coupling.

Synthesis of a Second Fragment: Another peptide fragment is synthesized, with a free N-terminus for coupling.

Fragment Coupling: The two fragments are coupled together in solution using appropriate coupling reagents.

Final Deprotection and Purification: The protecting groups on the final coupled peptide are removed to yield the target molecule, which is then purified.

This approach allows for the efficient assembly of large and complex peptides, with the orthogonally protected ornithine residue available for further site-specific modifications if required.

Optimization of Coupling Reactions for High Yield and Purity

The formation of the peptide bond is the central reaction in peptide synthesis, and its efficiency is critical for achieving high yields and purity. In solution-phase synthesis with fragments containing this compound, the optimization of coupling conditions is essential to prevent side reactions, most notably racemization of the activated amino acid residue. uni-kiel.de

A variety of coupling reagents can be employed, often in combination with additives that enhance reaction rates and suppress racemization. Common choices include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. nih.govpolypeptide.com For instance, the coupling of Fmoc-Orn(Boc)-OH has been successfully carried out using DIPCDI and HOBt. google.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that often lead to faster reactions and lower levels of racemization compared to carbodiimides alone. rsc.orgmdpi.com

The choice of solvent (e.g., DMF, DCM, THF) and base (e.g., DIPEA, NMM) also plays a crucial role and must be optimized for each specific coupling reaction. uni-kiel.demdpi.com Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the reaction goes to completion. rsc.org

A study on the synthesis of a cyclohexapeptide highlighted the importance of the coupling reagent, with BOP being used for the solution-phase cyclization step. researchgate.net Research has also shown that for the synthesis of some complex peptides, a combination of EDC/HOBt can provide good yields and minimize epimerization. rsc.org

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Effective and widely used, often with additives like HOBt to reduce racemization. nih.govpolypeptide.com |

| Onium Salts | HBTU, HATU, PyBOP, PyAOP | High coupling efficiency, rapid reaction times, and effective suppression of racemization. rsc.orgmdpi.com |

Ultimately, the careful selection and optimization of protecting groups, coupling reagents, and reaction conditions are paramount for the successful application of this compound in the synthesis of complex and biologically relevant peptides.

Strategies for Large-Scale Production of Ornithine Derivatives

The industrial-scale production of ornithine and its derivatives has evolved significantly, moving from extraction from animal sources to more sustainable and controlled biotechnological methods. creavis.com A key approach involves the fermentation of specifically engineered bacterial strains. For instance, by optimizing the metabolic pathways of bacteria, scientists have successfully increased the production performance of L-ornithine, a precursor to many derivatives, while simultaneously minimizing the formation of unwanted by-products. creavis.com This has led to the establishment of large-scale fermentation facilities for producing L-ornithine and its derivatives. creavis.com

Further advancements in strain and process optimization have led to substantial increases in productivity and yield. creavis.com Another strategy for large-scale L-ornithine production is through enzymatic hydrolysis of L-arginine using recombinant arginase. researchgate.net This biocatalytic process has demonstrated high conversion rates, achieving significant concentrations of L-ornithine under optimized conditions. researchgate.net Such methods hold great promise for the environmentally friendly and efficient large-scale synthesis of L-ornithine, which can then be chemically modified to produce derivatives like this compound. researchgate.net The development of high-level production of L-ornithine in organisms like Saccharomyces cerevisiae through modular pathway rewiring further expands the potential for cost-effective manufacturing of ornithine-derived chemicals. nih.gov

Table 1: Comparison of L-Ornithine Production Methods

| Method | Organism/Enzyme | Key Features | Reported Yield/Titer |

|---|---|---|---|

| Fermentation | Engineered Bacteria | Optimized metabolic pathway, reduced by-products | Performance more than doubled creavis.com |

| Enzymatic Hydrolysis | Recombinant Arginase | High conversion rate from L-arginine | 112.3 g/L L-ornithine researchgate.net |

| Fermentation | Saccharomyces cerevisiae | Modular pathway rewiring | 5.1 g/L L-ornithine in fed-batch nih.gov |

Solid-Phase Synthetic Methodologies

This compound is a standard and valuable building block for the introduction of ornithine residues in peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com This methodology relies on the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Integration into Boc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. peptide.com In this scheme, the temporary Nα-Boc group is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, like the benzyloxycarbonyl (Z) group on the δ-amine of ornithine, remain intact. peptide.compeptide.com this compound is designed specifically for this strategy. The Z group is stable to the repeated TFA treatments required for Boc deprotection during peptide chain elongation. peptide.com The use of Boc-protected amino acids is a cornerstone of this synthetic approach. core.ac.uk

Evaluation of Acid-Labile Protecting Schemes in SPPS

The success of Boc-SPPS hinges on the differential acid lability of the Nα-Boc group and the side-chain protecting groups. peptide.com While the Boc group is readily cleaved by TFA, benzyl-based protecting groups like Z require a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF), for their removal. peptide.compeptide.com This difference in lability, while not strictly orthogonal, is sufficient for practical application in peptide synthesis. peptide.com

The stability of various acid-labile protecting groups is a subject of ongoing research to prevent side reactions. For instance, studies have evaluated different S-protecting groups for cysteine to minimize racemization during synthesis. nih.govresearchgate.net The choice of protecting group can significantly impact the efficiency and purity of the final peptide. nih.gov The Z group on ornithine provides robust protection under the standard conditions of Boc-SPPS.

Advancements in Cleavage and Deprotection Methods, including HF-Free Protocols

The final step in Boc-SPPS involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups. nih.gov Anhydrous hydrogen fluoride (HF) has been the traditional reagent for this global deprotection. nih.gov HF is a highly effective, non-oxidizing acid that efficiently removes most common protecting groups used in Boc-SPPS via an SN1 mechanism. nih.gov However, due to its hazardous nature, which requires specialized equipment, there has been a significant effort to develop HF-free cleavage protocols. nih.govnih.gov

Alternative strong acids and cleavage cocktails have been developed. For example, mixtures of trifluoroacetic acid (TFA) and trimethylsilyl (B98337) bromide (TMSBr) have been shown to effectively cleave peptides from the resin and remove protecting groups, offering a safer alternative to HF. nih.govresearchgate.net These HF-free methods extend the applicability of Boc-SPPS, particularly for peptides containing post-translational modifications that are sensitive to HF. nih.gov Other reagents like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) have also been explored as alternatives to HF. chempep.com

Table 2: Cleavage Reagents in Boc-SPPS

| Reagent | Key Characteristics |

|---|---|

| Anhydrous Hydrogen Fluoride (HF) | Highly effective, requires specialized apparatus nih.gov |

| TFA/TMSBr | HF-free alternative, milder conditions nih.govresearchgate.net |

| TFMSA | Strong acid alternative to HF chempep.com |

| TMSOTf | Alternative to HF, can require longer reaction times for some protecting groups chempep.com |

Addressing Aggregation Effects in Solid-Phase Peptide Elongation

A significant challenge during SPPS is the tendency of growing peptide chains to aggregate on the solid support. acs.orgnih.gov This aggregation, often driven by the formation of secondary structures like β-sheets, can hinder the diffusion of reagents and lead to incomplete coupling and deprotection reactions, resulting in lower yields and purity. acs.orgrsc.org This phenomenon is particularly prevalent in "difficult sequences" containing hydrophobic residues. nih.gov

Several strategies have been developed to mitigate on-resin aggregation. These include the use of resins with low loading capacity, chaotropic agents, and elevated temperatures. nih.govrsc.org Another effective approach is the temporary modification of the peptide backbone, for instance, through the use of pseudoprolines or other backbone-protecting groups. acs.orgsigmaaldrich.com These modifications disrupt the secondary structures responsible for aggregation and can be reversed during the final cleavage step. sigmaaldrich.com While amino acids like alanine, isoleucine, and lysine are prone to aggregation, others like proline and arginine show lower tendencies. csic.es

Stereochemical Control and Chiral Integrity in Synthesis

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis to ensure the biological activity of the final peptide. The synthesis of this compound and its incorporation into peptides must proceed without racemization.

The use of urethane-based protecting groups like Boc and Z is crucial for suppressing racemization during the activation and coupling steps of peptide synthesis. nih.gov The synthetic routes to ornithine derivatives are designed to preserve the desired stereochemistry. For example, stereocontrolled syntheses have been developed to produce specific stereoisomers of ornithine-containing alkaloids with high fidelity. researchgate.net

In the context of enzymatic synthesis, the stereochemical outcome is also a critical consideration. For instance, pyridoxal-5'-phosphate (PLP)-dependent enzymes like ornithine decarboxylase exhibit specific stereochemical control in their reactions. nih.gov Similarly, the biosynthesis of certain natural products from ornithine proceeds with a defined stereochemical course, such as the inversion of configuration observed in the biosynthesis of clavulanic acid. rsc.org The synthesis of unusual amino acids like N5-(1-carboxyethyl)ornithine has also been achieved with complete stereochemical control. nih.gov These examples underscore the fundamental importance of stereochemistry in the synthesis and biological function of ornithine-containing molecules.

Synthesis of Advanced this compound Derivatives

The versatility of this compound as a building block is enhanced by the ability to synthesize advanced derivatives with tailored properties. This includes functionalization of the side-chain amino group and the preparation of conformationally constrained analogs.

1 Functionalization of the Delta-Amino Group for Diverse Applications (e.g., Azide (B81097) Incorporation)

The δ-amino group of the ornithine side chain provides a convenient handle for introducing a wide array of functional groups. One particularly useful modification is the incorporation of an azide group. The azide can serve as a precursor to an amine via reduction or participate in bioorthogonal "click" chemistry reactions, such as the Huisgen [3+2] cycloaddition with alkynes. beilstein-journals.org

The synthesis of Nδ-azido-ornithine derivatives typically involves a diazotransfer reaction onto the free δ-amino group. nih.gov For this compound, this would require selective deprotection of the Z group, followed by the diazotransfer reaction. Alternatively, a synthetic route starting from a precursor with a free δ-amino group can be employed, followed by the introduction of the Boc and Z protecting groups. The use of reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) has been reported for the conversion of primary amines to azides. metu.edu.tr

The incorporation of an azide-bearing protecting group on other functional groups within a peptide also allows for selective modification. google.com

Table 2: Applications of the δ-Azido Functional Group

| Application | Description |

| Peptide Ligation | The azide group can be used in "click" chemistry reactions to ligate peptides or attach them to other molecules like fluorescent dyes or polymers. beilstein-journals.orgmetu.edu.tr |

| Amine Precursor | The azide can be readily reduced to a primary amine, providing a masked amino group that can be deprotected at a later stage in the synthesis. |

| Structural Probes | Azido-containing amino acids can be incorporated into peptides to serve as probes for studying peptide-protein interactions. |

2 Preparation of Conformationally Constrained or Modified Analogues

Constraining the conformational flexibility of peptides can lead to enhanced biological activity, selectivity, and metabolic stability. Several strategies have been developed to prepare conformationally constrained analogues of peptides containing ornithine.

Cyclization: Intramolecular cyclization is a common method to restrict conformational freedom. This can involve head-to-tail cyclization, side-chain-to-side-chain cyclization, or side-chain-to-main-chain cyclization. The δ-amino group of ornithine is often involved in these cyclization strategies. For instance, rearrangement of Orn(Z)-derived 2-azetidinones can lead to the formation of seven-membered lactam rings. acs.orgresearchgate.net

Incorporation of Rigid Scaffolds: Introducing rigid structural elements into the peptide backbone or side chains can also reduce conformational flexibility. This can be achieved by incorporating non-natural amino acids with rigid structures, such as those based on tricyclic frameworks. beilstein-journals.org

Backbone N-Amination: The introduction of an amino group to the backbone amide nitrogen can influence the peptide's conformation and biological activity. nsf.gov

These synthetic methodologies provide a powerful toolkit for the preparation of a wide range of this compound derivatives, enabling the exploration of structure-activity relationships and the development of novel peptide-based therapeutics and research tools.

Applications of Boc D Orn Z Oh in Peptide and Peptidomimetic Research

Construction of Peptides and Peptide Conjugates

In the realm of peptide science, the synthesis of custom sequences with high purity and yield is paramount. Boc-D-Orn(Z)-OH serves as a fundamental component in achieving this, enabling the creation of novel peptides and peptide conjugates for a wide array of research applications, from biochemistry to medicinal chemistry. chemimpex.com

This compound is widely employed as a key chiral building block in the methodical assembly of peptides, particularly through Boc-based solid-phase peptide synthesis (SPPS). guidechem.comscientificlabs.co.uk Natural and unnatural amino acids are frequently used as chiral building blocks for creating new therapeutic drugs. sigmaaldrich.com The compound's defining feature is the presence of two chemically distinct protecting groups. The Boc group shields the α-amine during peptide bond formation, while the Z group protects the side-chain amine, preventing unwanted side reactions. This orthogonal protection strategy is critical, as it allows for the sequential and controlled elongation of the peptide chain.

The D-chiral center of the ornithine residue is of particular importance. While proteins are naturally constructed from L-amino acids, the incorporation of D-amino acids like D-ornithine introduces non-native stereochemistry. This is a deliberate strategy used to build peptides with specific three-dimensional structures and properties that are not accessible with L-amino acids alone. The stability of the protecting groups under standard coupling conditions ensures that the stereochemical integrity of the D-center is maintained throughout the synthesis. peptide.com This precision makes this compound an essential reagent for synthesizing complex peptides and protein fragments where specific stereochemistry is required for function. chemimpex.com

| Property | Value |

|---|---|

| CAS Number | 16937-92-1 chemimpex.com |

| Molecular Formula | C18H26N2O6 chemimpex.com |

| Molecular Weight | 366.42 g/mol chemimpex.com |

| Purity | ≥98-99% (HPLC/TLC) chemimpex.comscientificlabs.co.uk |

| Melting Point | 84-95 °C chemimpex.com |

| Appearance | White Solid |

Researchers incorporate this compound into peptide chains to create novel, biologically active compounds for therapeutic and diagnostic purposes. chemimpex.com Its structure is valuable in the design of peptide-based drug candidates targeting a range of diseases, including cancer and metabolic disorders. chemimpex.comchemimpex.com The ornithine side chain, with its terminal amino group, can be functionalized post-synthesis (after removal of the Z group) to attach other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, a process known as bioconjugation. chemimpex.com

Furthermore, the inclusion of D-ornithine can influence the peptide's interaction with biological targets like receptors or enzymes. In neuroscience research, for example, derivatives like this compound are used to synthesize neuropeptide analogues to better understand neurological pathways and develop potential treatments for neurodegenerative conditions. chemimpex.com By modifying proteins with such unnatural amino acids, researchers can engineer their functionality for biotechnological applications. chemimpex.com

A significant challenge for peptide-based therapeutics is their rapid degradation in the body by proteolytic enzymes. A primary strategy to overcome this is the incorporation of non-natural D-amino acids. rsc.org Peptides constructed with D-amino acids, known as D-peptides, exhibit remarkable resistance to proteolysis because natural proteases are stereospecific for L-amino acid peptide bonds. mdpi.com The inclusion of a D-ornithine residue derived from this compound can therefore significantly extend the biological half-life of a peptide, allowing for prolonged activity. mdpi.com

Beyond stability, the introduction of D-ornithine can enhance bioactivity by inducing specific secondary structures, such as β-turns, which may be the optimal conformation for binding to a biological target. rsc.org The unique structural properties of this compound, including its protecting groups that enhance stability during synthesis and its D-configuration that improves the final peptide's stability and activity profile, make it a powerful tool in medicinal chemistry. chemimpex.comchemimpex.com Modifications using unnatural amino acids can also improve a peptide's solubility and bioavailability. chemimpex.comsigmaaldrich.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov this compound is a valuable building block in this field, enabling the synthesis of sophisticated peptidomimetic structures.

Macrocyclic peptides and peptidomimetics often exhibit superior therapeutic potential due to their combination of conformational rigidity and target affinity. pnas.org The synthesis of these structures typically involves creating a linear peptide precursor containing reactive functionalities that can be joined to form a ring. This compound is well-suited for this purpose. After its incorporation into a linear peptide chain, the Z group on the D-ornithine side chain can be selectively removed, revealing a primary amine. This amine can then be cyclized with a C-terminal carboxylic acid or another side chain to form a stable lactam bridge.

This strategy has been used to generate libraries of structurally diverse macrocyclic peptidomimetics for therapeutic exploration. pnas.orgpnas.org For instance, research into novel antibiotics has utilized protected amino acid building blocks in the synthesis of chimeric macrocyclic peptides targeting drug-resistant Gram-negative bacteria. nih.gov The ability to form a cyclic structure imparts a degree of conformational pre-organization, which can reduce the entropic penalty of binding to a target and lead to higher potency and selectivity. upc.edu

A key goal in peptidomimetic design is to "lock" the molecule into its biologically active conformation. diva-portal.org This can be achieved by introducing conformational constraints, such as incorporating unnatural amino acids, to restrict the flexibility of the peptide backbone. nih.govupc.edu The inclusion of a D-amino acid like D-ornithine from this compound is a classic method for inducing such constraints. The D-stereocenter forces the peptide backbone to adopt specific dihedral angles, often promoting the formation of β-turns or other non-standard secondary structures. rsc.org

By systematically incorporating such building blocks, researchers can create peptidomimetics with well-defined, rigid three-dimensional shapes. vt.edu These conformationally locked structures are invaluable tools for probing peptide-receptor interactions and serve as scaffolds for developing potent and selective drug candidates. nih.gov The rational design of these molecules often begins with understanding the structure-activity relationship of a parent peptide, followed by introducing constraints to stabilize the active fold. nih.gov

Mimicry of Natural Amino Acid Functions and Amide Bond Surrogates

The strategic incorporation of this compound and other unnatural amino acids into peptide structures allows for the mimicry of natural amino acid functions and the creation of amide bond surrogates. This approach is pivotal in designing peptidomimetics with enhanced stability and novel biological activities. Unnatural amino acids are not typically found in proteins and are often resistant to enzymatic degradation, making them valuable tools in drug development. cpcscientific.com

Peptidomimetics are compounds whose structure mimics the essential elements of a peptide, but with modified backbones or side chains. The replacement of a standard peptide bond with a surrogate can confer resistance to proteolysis, a major hurdle for the therapeutic use of peptides. chimia.chnih.gov For instance, 1,2,3-triazoles have been explored as stable replacements for amide bonds in peptidomimetics. chimia.ch While direct research on this compound as an amide bond surrogate is not extensively detailed in the provided results, the principles of using unnatural amino acids to create such surrogates are well-established. The unique side chain of ornithine, protected by the benzyloxycarbonyl (Z) group, offers a scaffold that can be further modified to introduce functionalities that mimic the spatial and electronic properties of natural amino acids or to create novel interactions with biological targets. cpcscientific.comwiley-vch.de

The modification of peptide backbones with isosteres that impose specific conformational constraints is a key strategy in developing peptide-based drugs with improved enzymatic stability. rsc.org The introduction of unnatural amino acids can alter the peptide's secondary structure, influencing its binding affinity and specificity. nih.gov For example, β-amino acids have been used to create peptidomimetics of naturally occurring peptide hormones, leading to more potent analogues. nih.gov The incorporation of this compound, with its distinct stereochemistry and protected side chain, can induce specific turns or folds in a peptide chain, thereby mimicking the bioactive conformation of a natural peptide ligand. acs.org

Combinatorial Chemistry and Library Generation

The use of this compound and other protected amino acids is fundamental to the field of combinatorial chemistry, enabling the synthesis of vast libraries of peptides and peptidomimetics for high-throughput screening and drug discovery.

Synthesis of Diverse Combinatorial Peptide Libraries

Combinatorial peptide libraries are powerful tools for identifying novel bioactive compounds by screening millions of different peptide sequences. nih.govmdpi.com The synthesis of these libraries often employs solid-phase peptide synthesis (SPPS) using either Boc or Fmoc chemistry. mdpi.comnih.gov The "split-and-mix" or "split-and-pool" synthesis method is a common technique used to generate these libraries, where resin beads are divided, coupled with a specific amino acid, and then recombined. nih.govnih.gov This process allows for the creation of a library where each bead theoretically carries a unique peptide sequence.

The incorporation of unnatural amino acids like this compound significantly expands the chemical diversity of these libraries beyond the 20 proteinogenic amino acids. cpcscientific.compnas.org This increased diversity enhances the probability of discovering ligands with high affinity and specificity for a given biological target. pnas.orgrsc.org The synthesis process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. nih.govkobv.de The protecting groups, such as Boc and Z, are crucial for preventing unwanted side reactions during the coupling steps. wiley-vch.de

| Library Synthesis Component | Description | References |

| Solid Support | Insoluble resin beads (e.g., TentaGel, PAM resin) to which the first amino acid is attached. | nih.govkobv.deresearchgate.net |

| Protecting Groups | Temporary (e.g., Boc, Fmoc) and permanent (e.g., Z, tBu) groups that mask reactive functional groups on the amino acids. | wiley-vch.denih.govkobv.deplos.org |

| Coupling Reagents | Reagents like HBTU, HCTU, and DIC that facilitate the formation of peptide bonds. | nih.govkobv.de |

| Synthesis Strategy | Methods like "split-and-mix" to generate a high diversity of peptide sequences on individual beads. | nih.govmdpi.comnih.gov |

Application in One-Bead-One-Compound (OBOC) Library Methodologies

The One-Bead-One-Compound (OBOC) combinatorial library method is a powerful technique for the rapid discovery of high-affinity ligands. nih.govnih.govresearchgate.net In an OBOC library, each resin bead displays a single chemical entity, allowing for the simultaneous synthesis and screening of millions of compounds. nih.gov The use of both L- and D-amino acids, as well as other unnatural amino acids, is crucial for maximizing the structural diversity of these libraries. nih.gov

Boc-protected amino acids, including derivatives of ornithine, are frequently utilized in the Fmoc/Boc orthogonal protection schemes for synthesizing OBOC libraries. nih.govplos.org For instance, a protocol for creating topologically segregated bilayer beads for OBOC libraries involves using Boc-protected amino acids to cap the N-terminus of peptides in the bead's interior, preventing them from interfering with the screening process that occurs on the bead's surface. nih.gov This highlights the versatility of Boc-protected amino acids in sophisticated library construction techniques. The OBOC method has been successfully applied to identify ligands for a variety of biological targets, including cell-surface receptors. nih.gov

Iterative Deconvolution Strategies for Identifying Bioactive Ligands

Once a hit is identified from a combinatorial library screening, its structure must be determined. Iterative deconvolution is a systematic approach used to identify the most active compounds from mixture-based libraries. mdpi.comacs.org This strategy involves the synthesis and screening of a series of sub-libraries where one position in the peptide sequence is systematically varied while the others are kept constant or as a defined mixture. mdpi.com

The process begins by identifying the most active mixture, and then a new set of libraries is synthesized to determine the optimal amino acid at each position of the peptide. mdpi.comacs.org This iterative process of synthesis and screening progressively narrows down the possibilities until the most potent individual peptide sequence is identified. mdpi.comnih.gov For example, a study on α1-antitrypsin deficiency used iterative deconvolution to identify a potent tetrapeptide binder from a library of mixtures. mdpi.com This method allows for the efficient exploration of a large chemical space and can be enhanced by incorporating unnatural amino acids to probe for novel interactions.

Incorporation of Unnatural Amino Acids into Proteins

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for expanding their functional capabilities. rsc.orgacs.org This is typically achieved by repurposing a codon, often a stop codon, and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA. acs.orgmdpi.com

Expanding the Functional Diversity of Proteins

By incorporating UAAs, researchers can introduce novel chemical functionalities, such as fluorescent probes, cross-linkers, and photo-caged groups, into proteins at specific sites. rsc.orgacs.orgmdpi.com This allows for detailed studies of protein structure and function, protein-protein interactions, and cellular signaling pathways. rsc.org The ability to install UAAs with unique side chains expands the chemical repertoire of proteins far beyond that provided by the 20 canonical amino acids. cpcscientific.comrsc.org

While direct examples of incorporating this compound into proteins through genetic code expansion were not found in the search results, the principles apply. A derivative like H-Lys(Boc)-OH has been successfully incorporated into proteins in silkworm cells, demonstrating the feasibility of using Boc-protected amino acids in such systems. mdpi.com The incorporation of D-amino acids into proteins using this technology presents additional challenges but offers the potential to create proteins with enhanced stability or novel catalytic activities. mdpi.com The use of UAAs can dramatically expand the possibilities for constructing combinatorial libraries and modifying the properties of proteins for biotechnological applications. rsc.org

Enhancing Cellular Uptake and Expression Efficiency in Protein Engineering

The incorporation of unnatural amino acids (UAAs) like this compound into proteins is a powerful strategy in protein engineering. It can be used to introduce novel functionalities, such as post-translational modifications or chemical probes for various applications. nih.gov A significant challenge in this field is the often-low efficiency of UAA incorporation into proteins within cellular systems.

Research has shown that modifying UAAs can enhance their cellular uptake and subsequent incorporation into proteins. For instance, the use of methylester forms of UAAs, such as Nε-Boc-L-Lysine (BocK), has been demonstrated to significantly improve the yields of UAA-incorporated proteins in E. coli. nih.gov This is attributed to the increased membrane permeability of the esterified UAA compared to its free acid form. nih.gov At a concentration of 0.1 mM, BocK-OMe yielded 14 mg of ubiquitin (UB) per liter of culture, whereas BocK-OH only produced 4.0 mg of UB. nih.gov This effect was even more pronounced at lower concentrations. nih.gov

This strategy of enhancing cellular uptake through chemical modification can be applied to other UAAs, including derivatives of D-ornithine. While direct studies on the methylester form of this compound for enhancing protein expression are not prevalent, the principle holds promise. The improved cellular uptake would lead to higher intracellular concentrations of the UAA, thereby increasing the efficiency of its incorporation by engineered tRNA-tRNA synthetase pairs. nih.govfrontiersin.org This is particularly advantageous for large-scale production of proteins containing UAAs, as it can reduce the amount of expensive synthetic amino acid required. nih.gov

Furthermore, the incorporation of D-amino acids, such as D-ornithine, can confer resistance to proteolytic degradation, enhancing the stability of the resulting peptides and proteins once inside the cell. nih.gov This is a crucial aspect for the development of protein-based therapeutics and research tools with extended intracellular half-lives.

Table 1: Comparison of Protein Yields with Free Acid vs. Methylester Forms of Nε-Boc-L-Lysine (BocK)

| UAA Form | Concentration (mM) | Protein Yield (mg/L) | Fold Improvement |

|---|---|---|---|

| BocK-OH | 0.1 | 4.0 ± 1.0 | - |

| BocK-OMe | 0.1 | 14.0 ± 1.5 | 3.5 |

| BocK-OH | 0.01 | 1.0 ± 0.5 | - |

| BocK-OMe | 0.01 | 10.0 ± 1.5 | 10.0 |

Data derived from studies on ubiquitin (UB) expression in E. coli. nih.gov

Probing the Energetics of Molecular Interactions within Protein Systems

The precise nature of molecular interactions governs protein structure, function, and dynamics. Unnatural amino acids are invaluable tools for dissecting these interactions by systematically altering the chemical properties of specific residues within a protein. This compound, with its distinct side chain, can be incorporated into peptides and proteins to probe the energetics of various non-covalent interactions.

By substituting a natural amino acid with D-ornithine or its derivatives, researchers can investigate the impact on protein stability, folding, and binding affinities. The D-configuration of the amino acid can induce local conformational changes in the peptide backbone, providing insights into the role of stereochemistry in molecular recognition.

Moreover, the ornithine side chain itself, with its terminal amino group, can participate in electrostatic interactions, hydrogen bonding, and post-translational modifications. The use of the Z-protecting group allows for controlled deprotection, enabling site-specific labeling with probes to study protein-protein interactions or the local environment of the residue. For example, photo-crosslinking amino acids can be incorporated to identify interacting partners in living cells. iris-biotech.de

The study of bisubstrate analogs in protein N-terminal methyltransferase 1 (NTMT1) illustrates how modifications to amino acid side chains can probe the energetics and spatial constraints of an enzyme's active site. nih.gov By varying the linker length between two substrate-mimicking moieties, researchers were able to determine the optimal distance for simultaneous engagement of both the substrate and cofactor binding sites. nih.gov A similar approach using peptides containing this compound could be employed to map the active sites of other enzymes or the binding interfaces of protein complexes.

Biological and Biomedical Research Applications of Boc D Orn Z Oh Derivatives

Bioactivity Investigations of Modified Peptides

Exploration of Antimicrobial and Antiproliferative Activities

Research into the biological activities of ornithine derivatives, including those synthesized using Boc-D-Orn(Z)-OH as a precursor, has revealed potential in combating microbial infections and inhibiting cell proliferation. Studies have focused on incorporating modified amino acids, such as ornithine, into peptide structures to enhance their therapeutic properties.

Peptide analogs incorporating ornithine have demonstrated significant biological effects. For instance, the peptide analog EH [Orn]⁸ exhibited notable antiproliferative activity across multiple human cancer cell lines, including MCF-12F, MCF-7, and MDA-MB-231, with reported IC50 values around 44 ± 38 μM mdpi.comresearchgate.net. Similarly, modified Temporin A analogs, which are antimicrobial peptides, have also been investigated for their antiproliferative effects. Analogues such as DTThr and DT4F showed varying degrees of activity against cancer cell lines, with DT4F demonstrating an IC50 of approximately 41.78 ± 1.64 µM against the MCF-7 cell line mdpi.com. These findings highlight the potential of ornithine-containing peptides and their derivatives in developing new therapeutic agents against proliferative diseases. Furthermore, these peptide analogs have also shown promising antimicrobial activity, contributing to the search for alternatives to conventional antibiotics mdpi.comresearchgate.netmdpi.com.

Data Table: Antiproliferative Activity of Ornithine-Containing Peptide Analogs

| Peptide Analog | Cell Line | Activity Type | Metric | Value (μM) | Reference |

| EH [Orn]⁸ | MCF-12F | Antiproliferative | IC50 | 44 ± 38 | mdpi.comresearchgate.net |

| EH [Orn]⁸ | MCF-7 | Antiproliferative | IC50 | 44 ± 38 | mdpi.comresearchgate.net |

| EH [Orn]⁸ | MDA-MB-231 | Antiproliferative | IC50 | 44 ± 38 | mdpi.comresearchgate.net |

| EH [Dab]⁸ | MCF-7 | Antiproliferative | IC50 | 67.21 ± 2.57 | mdpi.comresearchgate.net |

| DTThr | MCF-7 | Antiproliferative | IC50 | 165.09 ± 2.21 | mdpi.com |

| DT4F | MCF-7 | Antiproliferative | IC50 | 41.78 ± 1.64 | mdpi.com |

Protein Engineering and Bioconjugation

This compound and its derivatives are instrumental in advanced protein engineering and bioconjugation techniques, enabling the modification of proteins for enhanced functionality and the creation of sophisticated biomolecular constructs.

Attachment of Biomolecules for Targeted Therapies and Imaging Applications

This compound is recognized for its utility in bioconjugation, a process that involves chemically linking biomolecules to other molecules, such as drugs, imaging agents, or surfaces chemimpex.comchemimpex.com. The protected amino acid can serve as a linker or a component within a larger molecular construct designed for targeted delivery systems. By attaching therapeutic payloads or diagnostic labels to specific biomolecules, researchers can improve the specificity and efficacy of treatments and imaging modalities, particularly in areas like cancer therapy and diagnostics chemimpex.comchemimpex.com. The ability to selectively functionalize molecules via bioconjugation is key to developing advanced targeted therapies.

Applications in Studying Protein-Protein Interactions and Pathways

The compound's role extends to fundamental biochemical research, particularly in the study of protein-protein interactions (PPIs) and cellular pathways chemimpex.com. Understanding how proteins interact is critical for deciphering complex biological signaling cascades and disease mechanisms. This compound can be utilized in the synthesis of peptides or modified proteins that serve as probes or components in assays designed to investigate these interactions chemimpex.combioscience.filifechemicals.comfrontiersin.org. Its use as a precursor for various derivatives further expands its applicability in elucidating enzyme interactions and metabolic pathways chemimpex.com.

Research in Neuroscience and Related Fields

The application of this compound and its derivatives is also being explored within neuroscience, contributing to the understanding of brain function and the development of potential treatments for neurological disorders.

Exploration in Studies Related to Neuropeptides and Neurological Pathways

This compound is employed in research focused on neuropeptides and neurological pathways chemimpex.comchemimpex.com. Neuropeptides are signaling molecules that play crucial roles in regulating a vast array of physiological processes within the nervous system, including mood, cognition, and pain mdpi.comnih.govfrontiersin.orgmdpi.com. By serving as a building block for modified peptides or as a tool in synthesizing compounds that modulate neuronal activity, this compound aids in the investigation of neurotransmitter systems and the mechanisms underlying neurological disorders chemimpex.com. Research in this area aims to unravel the complex roles of neuropeptides in brain function and to identify potential therapeutic targets for conditions such as neurodegenerative diseases chemimpex.commdpi.com.

Development of Potential Treatments for Neurodegenerative Diseases

The development of novel therapeutic strategies for neurodegenerative diseases remains a significant challenge in modern medicine, owing to the complexity of these conditions and the limitations of current treatment options nih.govmdpi.comnih.gov. While research into the specific applications of this compound and its direct derivatives in the treatment of neurodegenerative diseases is not extensively detailed in the provided search results, the broader context of amino acid derivatives and peptide-based therapies offers insights into potential avenues of investigation.

Nα-Boc-D-ornithine, a related compound, has been noted for its use in neuroscience research, including studies aimed at understanding neurological functions and developing potential treatments for neurodegenerative diseases . This suggests that protected amino acids like Boc-D-Ornithine may serve as valuable building blocks in the synthesis of more complex molecules with therapeutic potential. The specific derivative, this compound (CAS Number 16937-92-1), is identified as a chemical entity used in research mdpi.com.

Research into neurodegenerative diseases often targets pathways implicated in neuronal dysfunction and death, such as protein aggregation (e.g., amyloid-beta, tau, alpha-synuclein), oxidative stress, neuroinflammation, and mitochondrial dysfunction nih.govaccscience.commdpi.com. Peptide-based therapeutics and peptidomimetics are being explored as promising candidates for addressing these complex pathologies. These molecules can be designed to mimic natural peptides or to possess enhanced stability and bioavailability, potentially improving their efficacy in reaching and acting within the central nervous system nih.govnih.govfrontiersin.orgmdpi.com.

While specific clinical trial data or detailed research findings directly linking this compound derivatives to successful treatment outcomes in neurodegenerative diseases were not found in the provided search results, the general progress in developing treatments for conditions like Alzheimer's disease and Parkinson's disease includes strategies such as monoclonal antibodies targeting amyloid-beta plaques, which have shown a reduction in clinical decline news-medical.neteisai.com. Gene therapies and other molecular approaches are also under investigation accscience.commdpi.com. The field continues to seek innovative compounds and delivery methods to overcome challenges such as the blood-brain barrier and the multifactorial nature of these diseases news-medical.netmdpi.com.

Compound List:

this compound

Advanced Analytical and Characterization Techniques in Boc D Orn Z Oh Research

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is an indispensable tool for assessing the purity of Boc-D-Orn(Z)-OH and for resolving its various isomeric forms. High-performance liquid chromatography (HPLC) is the primary method used for these analyses.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of this compound and for assessing the yield of synthetic reactions. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol.

In a typical analysis, a sample of this compound is dissolved and injected into the HPLC system. The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. The retention time of the main peak corresponding to this compound is characteristic under specific conditions (column, mobile phase, flow rate, temperature), while the area of this peak is proportional to its concentration. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial suppliers of this compound routinely use HPLC to guarantee the quality of their products, often achieving purities exceeding 98-99%. ruifuchem.com

| Product Name | Supplier Type | Purity Specification (by HPLC) | Reference |

|---|---|---|---|

| Boc-Orn(Z)-OH | Research Grade Supplier | ≥99.0% (area %) | |

| This compound | Research Grade Supplier | ≥98.0% (TLC) | |

| Boc-Orn(Z)-OH | Chemical Manufacturer | >98.0% | ruifuchem.com |

Ensuring the enantiomeric purity of this compound is critical, as the presence of its L-enantiomer, Boc-L-Orn(Z)-OH, can lead to undesired diastereomeric peptides in subsequent synthesis steps. Chiral HPLC is the definitive method for separating enantiomers and quantifying enantiomeric excess (e.e.). mdpi.com

Several strategies are employed for the chiral resolution of protected amino acids:

Chiral Stationary Phases (CSPs): This is the most direct method, where the stationary phase itself is chiral. chiraltech.com Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or zwitterionic selectors are effective for separating the enantiomers of N-protected amino acids. chiraltech.com The D- and L-enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as L-proline and a copper(II) salt, is added to the mobile phase. nih.gov This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be resolved on a standard achiral reversed-phase column.

Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column. A common example is derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. researchgate.net

Chiral HPLC is also a powerful tool for monitoring racemization, a process where the desired D-enantiomer converts to a mixture of D- and L-enantiomers. researchgate.net This can occur under harsh reaction conditions (e.g., strong base or high temperature) during synthesis or coupling reactions. By analyzing samples at different time points, the rate and extent of racemization can be precisely determined, allowing for the optimization of reaction conditions to preserve stereochemical integrity. researchgate.net

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral-coated stationary phase. | Direct separation of this compound and Boc-L-Orn(Z)-OH. | chiraltech.com |

| Chiral Mobile Phase Additive (CMPA) | Formation of transient diastereomeric complexes in the mobile phase. | Resolution of ornithine analogs on a standard achiral column. | nih.gov |

| Pre-column Derivatization (CDA) | Conversion of enantiomers into diastereomers prior to injection. | Quantification of enantiomeric purity after reaction with an agent like OPA/chiral thiol. | researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide definitive structural information, confirming that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. ethernet.edu.et One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would confirm the presence of all key structural motifs: the nine equivalent protons of the tert-butyl group (Boc) as a sharp singlet, the protons of the ornithine backbone (α-CH, β-CH₂, γ-CH₂), the protons of the δ-methylene group adjacent to the Z-carbamate, the benzylic protons of the Z group, and the aromatic protons of the phenyl ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (Boc, Z, and carboxylic acid), the quaternary carbon of the Boc group, the carbons of the ornithine chain, the benzylic carbon, and the aromatic carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies coupled protons (e.g., within the ornithine side chain), while HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

While standard NMR cannot distinguish between enantiomers, it is crucial for stereochemical assignment when using chiral auxiliary reagents. By reacting this compound with a chiral derivatizing agent (e.g., Mosher's acid), two diastereomers are formed if the starting material is not enantiomerically pure. researchgate.netresearchgate.net The NMR spectra of these diastereomers will show differences in chemical shifts, particularly for protons near the stereocenter, allowing for the determination of absolute configuration and enantiomeric purity. researchgate.net

| Group | Atoms | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Boc Group | (CH₃)₃C- | ~1.4 | ~28 |

| (CH₃)₃C - | - | ~80 | |

| -C=O | - | ~156 | |

| Ornithine Backbone | α-CH | ~4.0-4.3 | ~54 |

| β, γ-CH₂ | ~1.5-1.9 | ~25-30 | |

| δ-CH₂ | ~3.1-3.3 | ~40 | |

| Z Group | -CH₂-Ph | ~5.1 | ~67 |

| Aromatic C-H | ~7.3-7.4 | ~128 | |

| -C=O | - | ~157 | |

| Carboxylic Acid | -COOH | Broad, >10 | ~174-176 |

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and providing further structural evidence through fragmentation analysis. peptide.com The molecular formula of the compound is C₁₈H₂₆N₂O₆, corresponding to a monoisotopic mass of 366.1791 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show the protonated molecular ion [M+H]⁺ at m/z 367.1864 or other adducts like the sodium adduct [M+Na]⁺ at m/z 389.1683. The high mass accuracy provided by modern mass spectrometers can confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is used for fragment analysis. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. researchgate.net The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentations would include:

Loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900), 56 Da; loss of CO₂, 44 Da; or loss of the entire group, 100 Da).

Loss of the Z group or parts of it (e.g., loss of the benzyl (B1604629) group, 91 Da; or toluene (B28343), 92 Da).

Cleavages along the amino acid backbone, such as the characteristic loss of water (18 Da) and carbon monoxide (28 Da) from the carboxylic acid terminus. researchgate.net

| Ion | Formula | m/z (calculated) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₈H₂₇N₂O₆]⁺ | 367.19 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₈H₂₆N₂O₆Na]⁺ | 389.17 | Sodium Adduct |

| [M+H-56]⁺ | [C₁₄H₁₉N₂O₆]⁺ | 311.12 | Loss of isobutylene from Boc group |

| [M+H-100]⁺ | [C₁₃H₁₉N₂O₄]⁺ | 267.13 | Loss of Boc group (C₅H₈O₂) |

| [M+H-C₇H₇]⁺ | [C₁₁H₂₀N₂O₆]⁺ | 276.13 | Loss of tropylium (B1234903) ion from Z group |

| [C₈H₉O₂]⁺ | [C₈H₉O₂]⁺ | 137.06 | Benzyloxycarbonyl fragment |

Theoretical and Computational Studies

While experimental data provide direct evidence, theoretical and computational studies offer complementary insights into the properties of this compound at a molecular level. Although specific computational studies on this exact molecule are not widely published, the methods are well-established for protected amino acids.

Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers can:

Predict Molecular Geometries: Determine the lowest energy conformations of the molecule, considering the rotational freedom around its single bonds. This can shed light on preferred spatial arrangements and potential intramolecular hydrogen bonding.

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR). Comparing these calculated values with experimental spectra can aid in the assignment of complex signals and confirm the proposed structure.

Analyze Electronic Properties: Investigate the molecule's electronic structure, including charge distribution and molecular orbital energies. This information can be used to predict sites of reactivity, which is valuable for understanding its behavior in peptide synthesis.

Molecular dynamics (MD) simulations could also be employed to study the conformational dynamics of this compound in different solvent environments, providing a more complete picture of its behavior in solution. Such theoretical approaches are invaluable for rationalizing experimental observations and guiding future research.

Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound is dictated by the interplay of its constituent protecting groups, the D-configured α-carbon, and the flexible side chain. Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are employed to elucidate the preferred spatial arrangements of this molecule in solution.

Similarly, the benzyloxycarbonyl (Z) group on the δ-amino group of the ornithine side chain imposes its own conformational constraints. The planarity of the carbamate (B1207046) group and the steric bulk of the benzyl moiety affect the flexibility of the side chain (χ torsion angles). Conformational analysis of Z-protected amino acids suggests that the orientation of the benzyl group can be influenced by solvent and intramolecular interactions.

For this compound, the D-configuration at the α-carbon leads to a different set of preferred φ and ψ angles compared to its L-enantiomer. This stereochemistry is crucial in peptide design, as it can be used to induce specific turns or secondary structures in a peptide chain.

NMR spectroscopy is a powerful tool for the conformational analysis of this compound and its derivatives in solution. mdpi.com Key parameters derived from NMR experiments that provide conformational insights are presented in the table below.

Table 1: NMR Parameters for Conformational Analysis

| NMR Parameter | Information Gained | Application to this compound |

|---|---|---|

| 1H Chemical Shifts | Provides information about the local electronic environment of protons. | Changes in chemical shifts upon incorporation into a peptide can indicate conformational changes or intermolecular interactions. |

| 3J Coupling Constants | Related to dihedral angles through the Karplus equation. | Used to determine the φ torsion angle (3JHNHα) and side-chain torsion angles (3Jαβ, 3Jβγ, etc.), revealing the preferred backbone and side-chain rotamers. mdpi.com |

| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of protons (< 5 Å). | Intra-residue NOEs can help define local conformation, while inter-residue NOEs in a peptide containing this moiety can define secondary structure. |

Computational methods, such as molecular mechanics and quantum mechanics calculations, complement experimental data by providing energy-minimized structures and exploring the potential energy surface of the molecule. researchgate.netauremn.org.br These studies can predict the relative populations of different conformers and help in the interpretation of NMR data.

Molecular Modeling of Peptide and Peptidomimetic Interactions with Biological Targets

This compound serves as a valuable building block for the synthesis of peptides and peptidomimetics with therapeutic potential. Molecular modeling techniques are instrumental in understanding how these molecules interact with their biological targets, such as receptors or enzymes, and in guiding the design of more potent and selective analogs.

Molecular dynamics (MD) simulations are a key computational tool used to study the dynamic behavior of peptides containing D-ornithine derivatives in a simulated biological environment (e.g., in water or a lipid bilayer). nhr4ces.de MD simulations can reveal:

The conformational flexibility of the peptide.

The role of the D-ornithine residue in stabilizing specific secondary structures.

The interactions of the peptide with solvent molecules and ions.

The formation of intramolecular hydrogen bonds that contribute to a stable conformation. youtube.com

Table 2: Molecular Modeling Techniques and Their Applications

| Technique | Purpose | Application to Peptides from this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand (peptide) to a receptor. | To identify the binding pocket and key interactions between an ornithine-containing peptide and its target protein. This can reveal crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | To assess the stability of the peptide-receptor complex, analyze conformational changes upon binding, and calculate binding free energies. nhr4ces.de |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To develop a model based on a series of active ornithine-containing peptides, which can then be used to screen virtual libraries for new potential ligands. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of the system with high-accuracy quantum mechanics and the rest with classical molecular mechanics. | To study enzymatic reactions involving ornithine-containing substrates or to accurately model specific interactions, such as cation-π interactions, within the binding site. acs.orgnih.gov |